
2-Bromo-1,1-diethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-1,1-diethoxybutan ist eine organische Verbindung mit der Summenformel C6H13BrO2. Es ist eine farblose bis schwach gelbe Flüssigkeit, die als Zwischenprodukt in der organischen Synthese verwendet wird. Die Verbindung ist aufgrund des Bromatoms und der Diethoxy-Funktionsgruppen für ihre Reaktivität bekannt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-Brom-1,1-diethoxybutan kann durch Bromierung von 1,1-Diethoxybutan synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom (Br2) in Gegenwart eines Lösungsmittels wie Tetrachlorkohlenstoff (CCl4) oder Dichlormethan (CH2Cl2). Die Reaktion wird bei einer kontrollierten Temperatur durchgeführt, um Nebenreaktionen zu verhindern und die selektive Bromierung der Verbindung sicherzustellen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld beinhaltet die Produktion von 2-Brom-1,1-diethoxybutan die Verwendung von großvolumigen Reaktoren, in denen die Bromierungsreaktion sorgfältig überwacht wird. Das Verfahren umfasst die Zugabe von Brom zu 1,1-Diethoxybutan unter kontrollierten Bedingungen, gefolgt von Reinigungsschritten wie Destillation, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-1,1-diethoxybutan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Nucleophile Substitutionsreaktionen: Das Bromatom kann durch verschiedene Nucleophile wie Hydroxid (OH-), Alkoxid (RO-) oder Amin (NH2-) Gruppen ersetzt werden.
Eliminierungsreaktionen: Die Verbindung kann Eliminierungsreaktionen eingehen, um Alkene zu bilden.
Oxidations- und Reduktionsreaktionen: Obwohl weniger verbreitet, kann die Verbindung unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen beteiligt sein.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid (NaOH), Kalium-tert-butoxid (KOtBu) und Ammoniak (NH3). Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Ethanol oder Wasser durchgeführt.
Eliminierungsreaktionen: Reagenzien wie Kaliumhydroxid (KOH) in Ethanol können verwendet werden, um Eliminierungsreaktionen zu induzieren.
Oxidation und Reduktion: Reagenzien wie Kaliumpermanganat (KMnO4) oder Lithiumaluminiumhydrid (LiAlH4) können für die Oxidation bzw. Reduktion verwendet werden.
Hauptprodukte
Nucleophile Substitution: Produkte umfassen Alkohole, Ether und Amine, abhängig von dem verwendeten Nucleophil.
Eliminierungsreaktionen: Alkene sind die Hauptprodukte, die gebildet werden.
Oxidation und Reduktion: Abhängig von der Reaktion können Produkte Carbonsäuren oder Alkohole umfassen.
Wissenschaftliche Forschungsanwendungen
2-Brom-1,1-diethoxybutan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann zum Studium von Enzymmmechanismen und als Sonde in biochemischen Assays verwendet werden.
Medizin: Es dient als Baustein bei der Synthese von Arzneimittelmolekülen und anderen therapeutischen Wirkstoffen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-1,1-diethoxybutan beinhaltet seine Reaktivität als Elektrophil aufgrund des Vorhandenseins des Bromatoms. Das Bromatom kann durch Nucleophile verdrängt werden, was zur Bildung verschiedener substituierter Produkte führt. Die Diethoxygruppen sorgen für Stabilität des Moleküls und beeinflussen seine Reaktivität in verschiedenen chemischen Umgebungen.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1-diethoxybutane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The diethoxy groups provide stability to the molecule and influence its reactivity in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-1,1-dimethoxyethan: Ähnlich in der Struktur, aber mit Methoxygruppen anstelle von Ethoxygruppen.
2-Brom-1,1-diethoxyethan: Ähnlich, aber mit einer kürzeren Kohlenstoffkette.
2-Brom-1,1-dimethoxybutan: Ähnlich, aber mit Methoxygruppen anstelle von Ethoxygruppen.
Einzigartigkeit
2-Brom-1,1-diethoxybutan ist aufgrund seiner spezifischen Kombination aus Brom und Diethoxygruppen einzigartig, die eine ausgeprägte Reaktivität und Stabilität verleihen. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und in verschiedenen industriellen Anwendungen.
Eigenschaften
Molekularformel |
C8H17BrO2 |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
2-bromo-1,1-diethoxybutane |
InChI |
InChI=1S/C8H17BrO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JQLOELYADIUZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(OCC)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


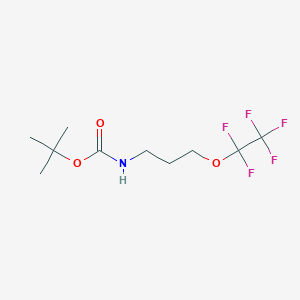
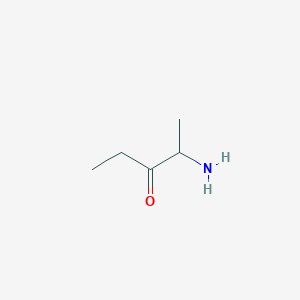
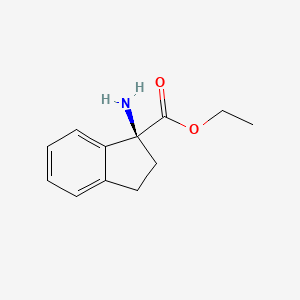
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
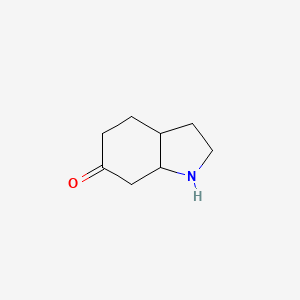
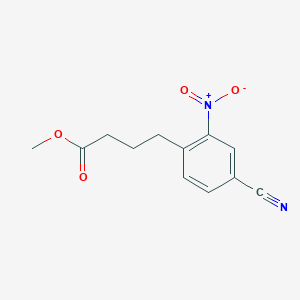
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
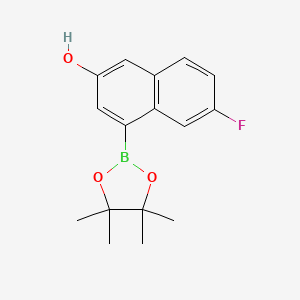
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)
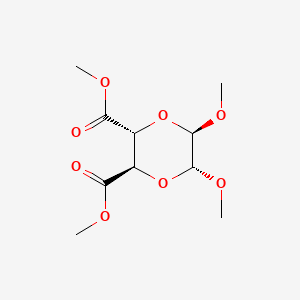
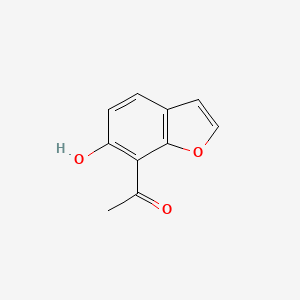
![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
